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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol N is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant
used in traditional medicine. Like many flavonoids, Kushenol N exhibits a range of interesting
biological activities, including anti-allergic and vasorelaxant properties, making it a compound
of interest for further research and drug development.[1] This technical guide provides a
comprehensive overview of the chemical structure of Kushenol N, alongside detailed
experimental protocols for its isolation and characterization using various spectroscopic
techniques. While specific spectral data for Kushenol N are not widely available in public
literature, this guide outlines the expected data and methodologies based on the analysis of
similar flavonoid compounds.

Chemical Structure

Kushenol N is a complex flavonoid with the molecular formula C26H3007 and a molecular
weight of 454.51 g/mol .[1] Its structure features a characteristic flavonoid backbone with the
addition of a prenyl group, which contributes to its biological activity.

Systematic Name: (2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-
prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one

The chemical structure of Kushenol N is presented below:
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(Image of the 2D chemical structure of Kushenol N would be placed here if available)

Spectroscopic Data

Detailed, publicly available spectroscopic data for Kushenol N is limited. However, based on
its flavonoid structure, the expected data from various analytical techniques are summarized
below.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and
fragmentation pattern of a compound. For Kushenol N, Electrospray lonization (ESI) is a
common method.

Technique Parameter Expected Value
ESI-MS [M-H]- m/z 453.1968
High-Resolution MS Exact Mass 454.1991

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure of
organic molecules. The expected chemical shifts for Kushenol N are based on typical values
for flavonoid skeletons and prenyl groups.

IH NMR (Proton NMR)
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Expected Chemical

Coupling Constant

Proton _ Multiplicity

Shift (8, ppm) (J, H2)
Aromatic Protons 6.0-7.5 d, dd, m 7.0-9.0
Flavonoid Ring

25-55 m, d, dd 2.0-12.0
Protons
Prenyl Group Protons 15-52 s,d, t,m -
Methoxy Protons ~3.8 S -
Hydroxyl Protons 5.0-13.0 brs -

13C NMR (Carbon-13 NMR)

Carbon Expected Chemical Shift (8, ppm)
Carbonyl (C=0) 190 - 200

Aromatic/Olefinic Carbons 90 - 165

Flavonoid Ring Carbons 25-85

Prenyl Group Carbons 17 -135

Methoxy Carbon 55 - 60

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
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Functional Group Expected Absorption Range (cm~1)
O-H (Hydroxyl) 3200 - 3600 (broad)

C-H (Aromatic) 3000 - 3100

C-H (Aliphatic) 2850 - 3000

C=0 (Ketone) 1650 - 1690

C=C (Aromatic) 1450 - 1600

C-O (Ether/Phenol) 1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
which is characteristic of the conjugated system of flavonoids.

Solvent Expected Amax (nm)

Methanol Band I: 330 - 380, Band II: 240 - 280

Experimental Protocols
Isolation of Kushenol N from Sophora flavescens

The following is a general protocol for the isolation of flavonoids, including Kushenol N, from
the roots of Sophora flavescens.

o Extraction:

o Air-dried and powdered roots of Sophora flavescens are extracted with 95% methanol at
room temperature.

o The methanol extract is then concentrated under reduced pressure to yield a crude
extract.

 Partitioning:
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o The crude extract is suspended in water and partitioned successively with solvents of
increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids
are typically enriched in the ethyl acetate fraction.

e Chromatography:

[¢]

The ethyl acetate fraction is subjected to column chromatography on silica gel.

[¢]

The column is eluted with a gradient of chloroform and methanol.

[e]

Fractions are collected and monitored by thin-layer chromatography (TLC).

o

Fractions containing compounds with similar TLC profiles are combined.

[¢]

Further purification is achieved by repeated column chromatography on silica gel,
Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC).
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Caption: Isolation workflow for Kushenol N.
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Spectroscopic Analysis

NMR Spectroscopy
e 'H and 3C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

e The sample is dissolved in a deuterated solvent such as methanol-d4 (CD3OD) or
chloroform-d (CDClIs).

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

Mass Spectrometry

e High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-
TOF mass spectrometer.

o The sample is introduced via direct infusion or after separation by HPLC.

o Data is acquired in both positive and negative ion modes.

IR and UV-Vis Spectroscopy

» IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film.

o UV-Vis spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable
solvent like methanol.

Biological Activity and Signaling Pathways

Kushenol N's anti-allergic and vasorelaxant activities are attributed to its interaction with
specific cellular signaling pathways.

Anti-Allergic Activity

The anti-allergic effect of flavonoids like Kushenol N is often mediated by the inhibition of mast
cell degranulation. This process is initiated by the cross-linking of IgE antibodies on the surface
of mast cells by an allergen.
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Caption: Anti-allergic signaling pathway.

Vasorelaxation Activity

The vasorelaxant properties of flavonoids can involve multiple mechanisms, including the
modulation of potassium channels and the nitric oxide (NO) signaling pathway in vascular
smooth muscle cells.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15586932?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

K* Channels

(Hyperpolarizatior)

inhibits
(Voltage-gated Caz* Channels]

L Caz* Influx

(Smooth Muscle Relaxatior)

Click to download full resolution via product page

Nitric Oxide
sGC Activation

Caption: Vasorelaxation signaling pathways.

Conclusion

Kushenol N is a promising natural product with demonstrated anti-allergic and vasorelaxant
activities. While detailed spectroscopic data remains to be fully published, the methodologies
for its isolation and characterization are well-established for flavonoids. Further research to fully
elucidate its spectroscopic properties and to explore its mechanisms of action in more detail is

warranted to unlock its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data-of-kushenol-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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